An In-Depth Technical Guide to Methyl (2S)-2-aminooxypropanoate hydrochloride
An In-Depth Technical Guide to Methyl (2S)-2-aminooxypropanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl (2S)-2-aminooxypropanoate hydrochloride is a specialized chiral chemical entity of significant interest in the fields of bioconjugation, medicinal chemistry, and drug discovery. Its structure uniquely combines a reactive aminooxy group, a chiral propanoate backbone, and a methyl ester, making it a valuable building block for the synthesis of complex molecules and the modification of biomolecules. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in a variety of experimental settings.
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, handling, and applications of Methyl (2S)-2-aminooxypropanoate hydrochloride. It is intended to serve as a foundational resource for researchers and professionals engaged in work that can benefit from the unique reactivity of this compound.
Physicochemical and Safety Profile
Due to the specialized nature of Methyl (2S)-2-aminooxypropanoate hydrochloride, extensive publicly available data on its physicochemical properties is limited. However, by examining structurally related compounds, we can establish a reliable profile.
Core Properties
| Property | Value | Source/Rationale |
| CAS Number | 2248175-48-4 | [1] |
| Molecular Formula | C₄H₁₀ClNO₃ | Calculated |
| Molecular Weight | 155.58 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for hydrochloride salts of amino acid derivatives |
| Solubility | Soluble in water, DMSO, and other polar organic solvents. | The hydrochloride salt form increases aqueous solubility.[2] |
| Melting Point | Estimated >150 °C (with decomposition) | Based on similar compounds like aminooxyacetic acid hemihydrochloride (152-153 °C).[3] |
| Boiling Point | Not available (decomposes) | Expected to decompose before boiling at atmospheric pressure. |
| Stability | Stable under recommended storage conditions. Hydroscopic. | General characteristic of hydrochloride salts.[3] |
Safety and Hazard Information
Methyl (2S)-2-aminooxypropanoate hydrochloride is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.[1]
| Hazard Classification | GHS Pictogram | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 (Exclamation Mark) | H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[1] |
| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation.[1] |
| Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 (Exclamation Mark) | H336: May cause drowsiness or dizziness.[1] |
Synthesis and Purification
Proposed Synthetic Pathway: Mitsunobu Reaction
The synthesis involves the reaction of a chiral starting material, Methyl (R)-2-hydroxypropanoate, with an N-protected hydroxylamine derivative under Mitsunobu conditions, followed by deprotection. The inversion of stereochemistry at the chiral center is a key feature of the SN2 mechanism of the Mitsunobu reaction.
Caption: Proposed synthetic pathway for Methyl (2S)-2-aminooxypropanoate hydrochloride.
Detailed Experimental Protocol (Proposed)
-
Step 1: Synthesis of Methyl (S)-2-(phthalimidooxy)propanoate
-
To a solution of Methyl (R)-2-hydroxypropanoate (1.0 eq.), N-Hydroxyphthalimide (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq.) dropwise.
-
Causality: The Mitsunobu reaction is initiated by the formation of a phosphonium salt from PPh₃ and DIAD. This activates the hydroxyl group of the starting material for nucleophilic attack by N-hydroxyphthalimide. The reaction proceeds via an SN2 mechanism, resulting in an inversion of the stereocenter.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography to isolate the phthalimide-protected intermediate.
-
-
Step 2: Synthesis of Methyl (S)-2-aminooxypropanoate (Free Base)
-
Dissolve the intermediate from Step 1 in ethanol or a similar solvent.
-
Add hydrazine monohydrate (1.5 eq.) to the solution.
-
Causality: Hydrazine acts as a nucleophile to cleave the phthalimide protecting group, releasing the free aminooxy functionality.
-
Stir the reaction at room temperature for 4-6 hours. A precipitate of phthalhydrazide will form.
-
Filter off the precipitate and concentrate the filtrate under reduced pressure to obtain the crude free base.
-
-
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or methanol.
-
Slowly add a solution of HCl in diethyl ether or dioxane until the solution becomes acidic.
-
Causality: The basic aminooxy group is protonated by HCl to form the stable and more easily handled hydrochloride salt, which often precipitates from the solution.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield Methyl (2S)-2-aminooxypropanoate hydrochloride.
-
Spectroscopic Analysis (Predicted)
While specific spectra for this compound are not publicly available, its key structural features allow for a confident prediction of its spectroscopic characteristics.
¹H NMR (Proton NMR)
-
-OCH₃ (Methyl Ester): A singlet at approximately 3.7-3.8 ppm.
-
-CH- (Chiral Center): A quartet at approximately 4.0-4.2 ppm, coupled to the adjacent methyl group.
-
-CH₃ (Propanoate): A doublet at approximately 1.4-1.5 ppm, coupled to the methine proton.
-
-ONH₃⁺ (Aminooxy): A broad singlet at a variable chemical shift (typically downfield, >8 ppm) due to the acidic protons and exchange with residual water.
¹³C NMR (Carbon NMR)
-
C=O (Ester Carbonyl): A signal in the range of 170-175 ppm.
-
-CH- (Chiral Center): A signal around 75-80 ppm.
-
-OCH₃ (Ester Methyl): A signal around 52-55 ppm.
-
-CH₃ (Propanoate): A signal in the aliphatic region, around 15-20 ppm.
Mass Spectrometry (MS)
-
ESI-MS (Positive Ion Mode): The expected molecular ion would be the protonated free base [M+H]⁺ at m/z 120.06, corresponding to the loss of HCl.
-
Fragmentation Pattern: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) and cleavage of the C-O bond of the aminooxy group.
Applications in Research and Drug Development
The primary utility of Methyl (2S)-2-aminooxypropanoate hydrochloride lies in the reactivity of its aminooxy group, which undergoes a highly specific and efficient reaction with aldehydes and ketones to form stable oxime linkages. This reaction, known as oxime ligation, is a cornerstone of bioorthogonal chemistry.[4][5]
Bioconjugation and Labeling
Aminooxy compounds are extensively used to label and conjugate biomolecules.[6][7] A typical workflow involves the introduction of a carbonyl group (aldehyde or ketone) onto a target molecule, followed by reaction with the aminooxy-containing probe.
Caption: General workflow for the bioconjugation of a glycoprotein using an aminooxy compound.
Drug Development and Medicinal Chemistry
-
Linker Chemistry: The aminooxy group provides a stable and reliable linkage for attaching payloads to targeting moieties, such as in the development of Antibody-Drug Conjugates (ADCs).[8]
-
Synthesis of Novel Scaffolds: As a chiral building block, it can be incorporated into the synthesis of complex small molecules with potential therapeutic applications. The aminooxy functionality itself can be a key pharmacophoric element.
Handling and Storage
-
Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture. Long-term storage at -20°C is recommended for aminooxy compounds.[6] The hydrochloride salt is hygroscopic and should be stored in a desiccated environment.
Conclusion
Methyl (2S)-2-aminooxypropanoate hydrochloride is a versatile and valuable reagent for researchers at the interface of chemistry and biology. Its unique combination of a chiral center, a reactive aminooxy group, and a methyl ester allows for its application in a wide range of synthetic and bioconjugation strategies. While detailed physicochemical data remains to be fully publicly documented, its properties and reactivity can be reliably inferred from its structure and the behavior of related compounds. This guide provides a solid foundation for the safe and effective use of this compound in advancing scientific research and development.
References
-
NextSDS. (n.d.). methyl (2S)-2-(aminooxy)propanoate hydrochloride — Chemical Substance Information. Retrieved from [Link]
-
Kaur, H., et al. (2014). Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation. Molecules, 19(9), 13589-13603. [Link]
-
McCombs, J. R., et al. (2021). Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. Bioconjugate Chemistry, 32(11), 2423-2431. [Link]
-
AxisPharm. (2024, June 10). ADC Conjugation Technologies. [Link]
-
Maillard, L. T., et al. (2005). A New Supported Reagent for the Parallel Synthesis of Primary and Secondary O-Alkyl Hydroxylamines through a Base-Catalyzed Mitsunobu Reaction. The Journal of Organic Chemistry, 70(16), 6303–6312. [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
PubChem. (n.d.). (Aminooxy)acetic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Aminooxyacetic Acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of methyl propanoate. Retrieved from [Link]
-
YouTube. (2021, September 5). NMR spectrum of methyl propanoate. [Link]
- ResearchGate. (n.d.). Aminooxyacetic Acid.
-
Wikipedia. (n.d.). Aminooxyacetic acid. Retrieved from [Link]
-
PubChem. (n.d.). Methyl (2r)-2-(aminooxy)propanoate. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. DSpace [kuscholarworks.ku.edu]
